



# Adrixetinib TFA: Application Notes and Protocols for In Vivo Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                 |           |
|----------------------|-----------------|-----------|
| Compound Name:       | Adrixetinib TFA |           |
| Cat. No.:            | B12383634       | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Adrixetinib, also known as Q702, is a potent and selective oral inhibitor of the receptor tyrosine kinases Axl, Mer, and CSF1R.[1][2] These kinases are key players in tumorigenesis and immune evasion.[3][4] Adrixetinib has demonstrated significant anti-tumor activity in various preclinical models by remodeling the tumor microenvironment (TME) to be more immune-stimulatory.[1][3] This document provides detailed application notes and protocols for the use of **Adrixetinib TFA** in in vivo mouse models, based on published preclinical data.

#### **Data Presentation**

Table 1: Adrixetinib (Q702) Monotherapy Dosage in Syngeneic Mouse Models[1]



| Mouse<br>Model                   | Cell Line | Mouse<br>Strain | Adrixetinib<br>(Q702)<br>Dose<br>(mg/kg) | Route of<br>Administrat<br>ion | Dosing<br>Frequency |
|----------------------------------|-----------|-----------------|------------------------------------------|--------------------------------|---------------------|
| Breast<br>Cancer                 | EMT6      | BALB/c          | 10, 30, 100                              | Oral                           | Daily               |
| Non-Small<br>Cell Lung<br>Cancer | H1299     | N/A             | Not specified                            | Oral                           | Daily for 7<br>days |
| Myeloid<br>Leukemia              | M-NFS-60  | N/A             | Not specified                            | Oral                           | Daily for 7<br>days |

Table 2: Adrixetinib (Q702) Combination Therapy Dosage in Syngeneic Mouse Models[1]



| Mouse<br>Model        | Cell<br>Line   | Mouse<br>Strain | Adrixeti<br>nib<br>(Q702)<br>Dose<br>(mg/kg) | Combin<br>ation<br>Agent  | Combin<br>ation<br>Agent<br>Dose<br>(mg/kg) | Route<br>of<br>Adminis<br>tration                  | Dosing<br>Frequen<br>cy                         |
|-----------------------|----------------|-----------------|----------------------------------------------|---------------------------|---------------------------------------------|----------------------------------------------------|-------------------------------------------------|
| Renal<br>Cancer       | RENCA          | BALB/c          | 30                                           | Anti-PD-<br>1<br>Antibody | 10                                          | Oral (Adrixetin ib), Intraperit oneal (Anti-PD- 1) | Daily (Adrixetin ib), Twice a week (Anti-PD- 1) |
| Colorecta<br>I Cancer | CT26           | BALB/c          | 30                                           | Anti-PD-<br>1<br>Antibody | 10                                          | Oral (Adrixetin ib), Intraperit oneal (Anti-PD-    | Daily (Adrixetin ib), Twice a week (Anti-PD-    |
| Colorecta<br>I Cancer | MC38           | C57BL/6         | 30                                           | Anti-PD-<br>1<br>Antibody | 10                                          | Oral (Adrixetin ib), Intraperit oneal (Anti-PD- 1) | Daily (Adrixetin ib), Twice a week (Anti-PD- 1) |
| Melanom<br>a          | B16F10-<br>OVA | C57BL/6         | 30                                           | Anti-PD-<br>1<br>Antibody | 10                                          | Oral (Adrixetin ib), Intraperit oneal (Anti-PD-    | Daily (Adrixetin ib), Twice a week (Anti-PD- 1) |



### **Experimental Protocols**

## Protocol 1: Evaluation of Adrixetinib Monotherapy in a Syngeneic Mouse Model of Breast Cancer[1]

- 1. Cell Culture and Implantation:
- Culture EMT6 mouse triple-negative breast cancer cells in appropriate media.
- Harvest cells and resuspend in a suitable buffer (e.g., PBS).
- Subcutaneously implant 1 x 10<sup>6</sup> EMT6 cells into the flank of female BALB/c mice.
- 2. Animal Grouping and Treatment:
- Monitor tumor growth. When tumors reach a palpable size (e.g., ~80 mm³), randomize mice into treatment and control groups (n=10 per group).
- Prepare Adrixetinib (Q702) formulation for oral administration (vehicle to be determined based on solubility, e.g., in a solution of 0.5% methylcellulose and 0.2% Tween 80).
- Administer Adrixetinib orally once daily at doses of 10, 30, or 100 mg/kg.
- Administer the vehicle solution to the control group.
- 3. Monitoring and Endpoint:
- Measure tumor volume and body weight twice weekly.
- · Monitor animal health daily.
- At the end of the study (e.g., day 21), euthanize mice and collect tumors for further analysis (e.g., immune profiling).

## Protocol 2: Evaluation of Adrixetinib in Combination with Anti-PD-1 Antibody[1]

- 1. Cell Culture and Implantation:
- Culture appropriate syngeneic tumor cells (e.g., RENCA, CT26, MC38, or B16F10-OVA).
- Implant tumor cells subcutaneously into the flank of the corresponding mouse strain (BALB/c for RENCA and CT26; C57BL/6 for MC38 and B16F10-OVA).
- 2. Animal Grouping and Treatment:







- Once tumors are established, randomize mice into four groups: Vehicle control, Adrixetinib alone, anti-PD-1 antibody alone, and Adrixetinib + anti-PD-1 antibody.
- · Administer Adrixetinib orally once daily at 30 mg/kg.
- Administer anti-PD-1 antibody intraperitoneally at 10 mg/kg twice a week, starting one day after tumor implantation.
- Administer corresponding vehicles to the control groups.
- 3. Monitoring and Endpoint:
- Measure tumor volume and body weight regularly.
- At the study endpoint, collect tumors and other relevant tissues for analysis of immune cell infiltration and biomarker expression.

### **Visualizations**





Click to download full resolution via product page

Caption: Adrixetinib inhibits AxI, Mer, and CSF1R signaling pathways.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo mouse studies.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. A Novel Selective Axl/Mer/CSF1R Kinase Inhibitor as a Cancer Immunotherapeutic Agent Targeting Both Immune and Tumor Cells in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Q702 : Axl/Mer/CSF1R Triple Inhibitor | Qurient [qurient.com]
- 3. Adrixetinib Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 4. Qurient Launches Clinical Trial for Acute Myeloid Leukemia Treatment with Adrixetinib (Q702) [businesswire.com]
- To cite this document: BenchChem. [Adrixetinib TFA: Application Notes and Protocols for In Vivo Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12383634#adrixetinib-tfa-dosage-for-in-vivo-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com